methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate
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Overview
Description
Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate is a chemical compound with a complex structure that includes a pyridine ring, a hydroxyimino group, and an ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate typically involves the reaction of pyridine derivatives with appropriate oxo and hydroxyimino precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of hydroxylamine hydrochloride under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide
- (2Z)-2-(N-hydroxyimino)-2-(pyridin-2-yl)-N-[(pyridin-3-yl)methyl]acetamide
Uniqueness
Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl (2Z)-2-hydroxyimino-4-oxo-4-pyridin-3-ylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(14)8(12-15)5-9(13)7-3-2-4-11-6-7/h2-4,6,15H,5H2,1H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTDDNYGJCQGHP-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)CC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\O)/CC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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